molecular formula C11H8ClNO B1371437 4-Acetyl-7-chloroquinoline CAS No. 89770-25-2

4-Acetyl-7-chloroquinoline

Cat. No. B1371437
CAS RN: 89770-25-2
M. Wt: 205.64 g/mol
InChI Key: JRWGPSKTHAATJX-UHFFFAOYSA-N
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Description

“4-Acetyl-7-chloroquinoline” is a derivative of quinoline, which is a heterocyclic compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring . Quinoline and its derivatives are present in numerous natural products and have a broad spectrum of bioactivity .


Synthesis Analysis

The synthesis of quinoline derivatives such as “4-Acetyl-7-chloroquinoline” has been reported in several studies . One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Chemical Reactions Analysis

Quinoline derivatives, including “4-Acetyl-7-chloroquinoline”, can undergo various chemical reactions . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo protodeboronation . This reaction is catalyzed by a radical approach .

Scientific Research Applications

Synthesis and Neuroprotective Applications

A study by Duarte et al. (2017) describes an alternative method for synthesizing 4-arylselanyl-7-chloroquinolines. This method involves reactions of 4,7-dichloroquinoline with organylselenols. The synthesized compounds were found to have in vitro acetylcholinesterase inhibitory activity. Notably, one of the compounds demonstrated potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit acetylcholinesterase activity and improve memory in mice (Duarte et al., 2017).

Antimalarial and Anticancer Potential

Montoya et al. (2014) synthesized a series of NH-pyrazoline derivatives, which included the 4-aryloxy-7-chloroquinoline fragment. These compounds showed remarkable antitumor activity against various cancer cell lines and were identified as potential leads for new antitumor agents (Montoya et al., 2014).

Computational Analysis for COVID-19 Treatment

Vaidya and Vyas (2020) conducted computational studies on chloroquine derivatives, including monoquinoline analogs of 4-aminoquinoline, as potential candidates for COVID-19 treatment. This research highlighted the need for further investigation into these compounds due to their potential lower toxicity compared to other chloroquine derivatives (Vaidya & Vyas, 2020).

Antinociceptive and Anti-inflammatory Actions

Research by Pinz et al. (2016) on 4-phenylselenyl-7-chloroquinoline, a new quinoline derivative, revealed its potential antinociceptive and anti-inflammatory actions. The study demonstrated the compound's effectiveness in reducing pain and inflammation in mice models, suggesting it could be useful for developing new therapeutic strategies for painful and inflammatory conditions (Pinz et al., 2016).

Safety and Hazards

The safety data sheet for 7-Chloroquinoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions would likely apply to “4-Acetyl-7-chloroquinoline”.

Future Directions

Quinoline derivatives, including “4-Acetyl-7-chloroquinoline”, continue to be of interest in the development of new drugs due to their broad spectrum of bioactivity . Recent advances in chemistry and pharmacological applications of quinoline motifs have shown substantial efficacies for future drug development .

properties

IUPAC Name

1-(7-chloroquinolin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-4-5-13-11-6-8(12)2-3-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGPSKTHAATJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632239
Record name 1-(7-Chloroquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-7-chloroquinoline

CAS RN

89770-25-2
Record name 1-(7-Chloroquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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